

An In-depth Technical Guide on the Toxicological Profile of Diisohexyl Phthalate

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Compound of Interest

Compound Name: *Diisohexyl phthalate*

Cat. No.: *B047076*

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Disclaimer: The toxicological data available specifically for **Diisohexyl phthalate** (DIHP) is limited. Much of the information presented herein is based on data from structurally similar phthalates, a common practice in chemical hazard assessment known as "read-across." This approach is used to infer the potential hazards of a substance by comparing it to well-studied analogues, such as Di-n-hexyl phthalate (DnHP) and Di(2-ethylhexyl) phthalate (DEHP).

Introduction

Diisohexyl phthalate (DIHP) is a member of the phthalate ester class of chemicals, primarily utilized as a plasticizer to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. Due to its use in a variety of consumer and industrial products, there is potential for human exposure. This technical guide provides a comprehensive overview of the toxicological profile of DIHP, addressing its physicochemical properties, toxicokinetics, and various toxicological endpoints. Given the data gaps for DIHP, this guide incorporates information from closely related and well-studied phthalates to provide a thorough assessment of its potential hazards.

Physicochemical Properties

A summary of the available and computed physicochemical properties of **Diisohexyl phthalate** is presented in Table 1.

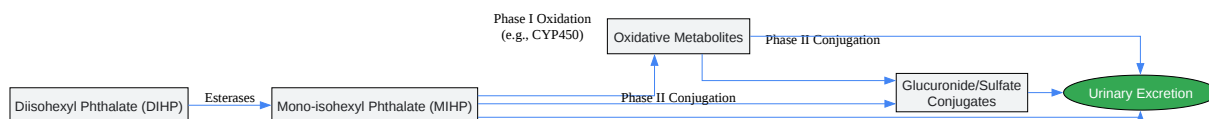
Table 1: Physicochemical Properties of **Diisohexyl Phthalate**

Property	Value	Reference
Chemical Name	1,2-Benzenedicarboxylic acid, dihexyl ester, branched and linear	[1]
CAS Number	68515-50-4	[1]
Molecular Formula	C ₂₀ H ₃₀ O ₄	[2]
Molecular Weight	334.4 g/mol	[2]
Physical State	Not available	[1]
Melting Point	Not available	[1]
Boiling Point	Not available	[1]
Water Solubility	Not available	[1]
Vapor Pressure	Not available	[1]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Specific toxicokinetic data for DIHP are not available. However, based on the behavior of other "transitional" phthalates (those with C4-C6 alkyl chains), a general pathway can be inferred[1].

- Absorption: DIHP is likely to be rapidly absorbed from the gastrointestinal tract following oral exposure[1]. Dermal absorption is also a potential route of exposure.
- Metabolism: Upon absorption, DIHP is expected to be rapidly hydrolyzed by esterases in the gut and other tissues to its monoester, mono-isohexyl phthalate (MIHP), which is considered the primary toxic metabolite[1][3]. This monoester can then undergo further metabolism. The general metabolic pathway for phthalates is illustrated in the diagram below.
- Distribution: The distribution of DIHP and its metabolites is not specifically known, but phthalates are generally distributed to various tissues.
- Excretion: The metabolites of DIHP are expected to be primarily excreted in the urine[1].



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Figure 1: General Metabolic Pathway of Phthalates.

Toxicological Profile

Acute Toxicity

DIHP is expected to have low acute toxicity based on available data and read-across from similar phthalates[1].

Table 2: Acute Toxicity of **Diisohexyl Phthalate**

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 2000 mg/kg bw	[1]
LD ₅₀	Rabbit	Dermal	> 2000 mg/kg bw	[1]

Skin and Eye Irritation and Sensitization

DIHP is not expected to be a significant skin or eye irritant, nor a skin sensitizer[1]. In human patch tests, DIHP did not cause skin irritation[1].

Repeated-Dose Toxicity

There are no specific repeated-dose toxicity studies available for DIHP[1]. However, based on studies of other phthalates, the primary target organs for repeated-dose toxicity are expected to be the liver and kidneys, particularly at high doses[1][3]. Effects such as increased liver weight and histopathological changes have been observed with other phthalates[3].

Genotoxicity

Based on the available data and the generally negative genotoxicity profile of similar phthalates, DIHP is considered unlikely to be genotoxic[1]. DIHP was negative in a mouse micronucleus assay[1].

Carcinogenicity

There are no carcinogenicity studies available for DIHP[1]. The carcinogenic potential of DIHP cannot be extrapolated with certainty due to insufficient testing of other closely related phthalates[1]. However, some other phthalates, such as DEHP, have been shown to cause liver tumors in rodents, a process often linked to peroxisome proliferation[4].

Reproductive and Developmental Toxicity

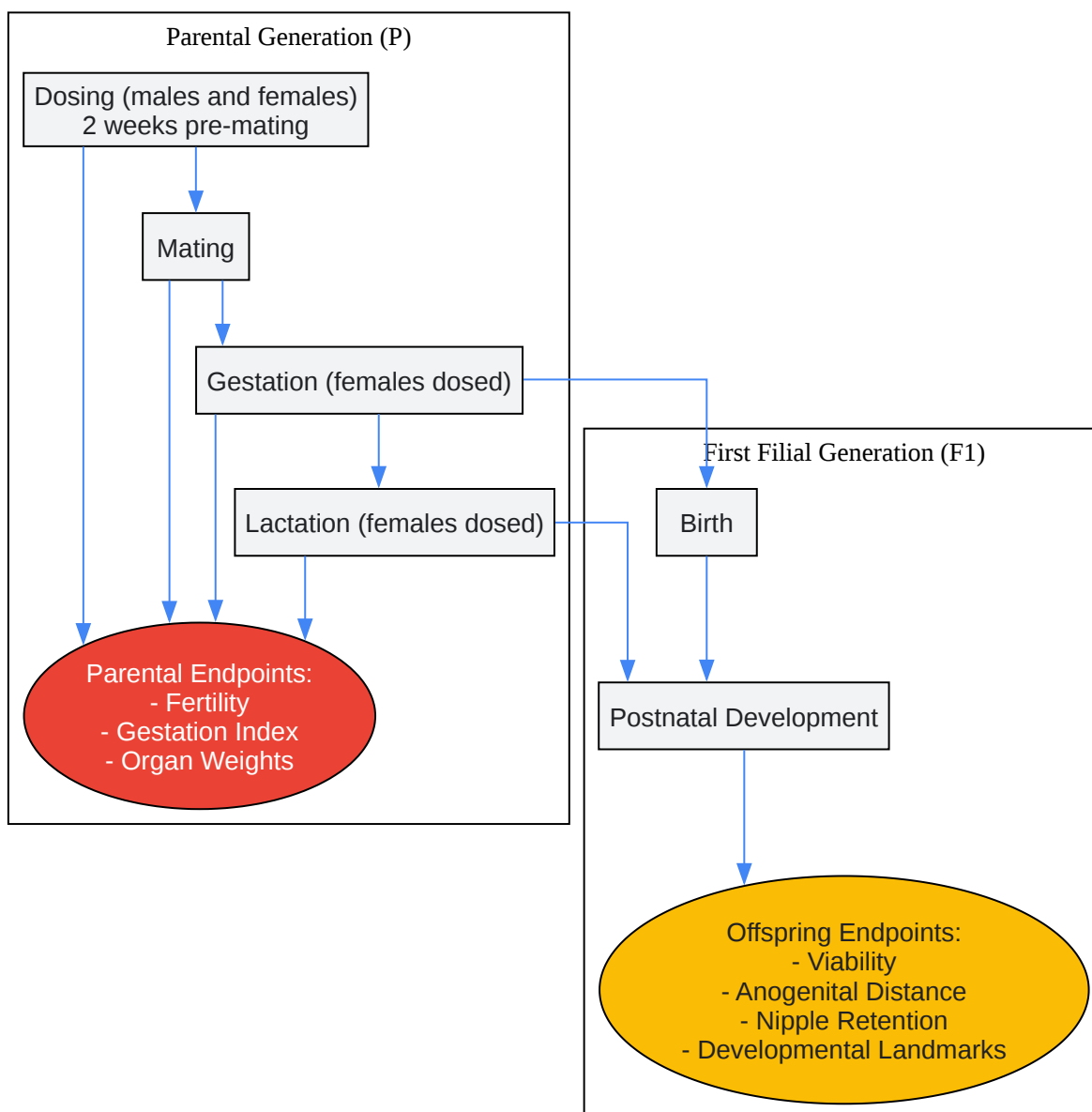
There are no mammalian reproductive or developmental toxicity studies available specifically for DIHP[1]. However, due to its structural similarity to other "transitional" phthalates known to cause reproductive and developmental effects, DIHP is also presumed to have such potential[1]. A closely related analogue, Di-n-hexyl phthalate (DnHP), has been shown to cause fertility effects in both male and female rodents, as well as developmental toxicity[1][5].

The constellation of male reproductive effects observed with certain phthalates is often referred to as the "phthalate syndrome," which includes reduced anogenital distance, cryptorchidism (undescended testes), hypospadias, and reduced fertility[2]. These effects are believed to stem from the anti-androgenic activity of the phthalate monoesters during a critical window of fetal development[4].

Experimental Protocol for a Typical Reproductive/Developmental Toxicity Screening Test (based on OECD Guideline 421):

- Test Species: Wistar rats are commonly used.
- Administration: The test substance (DIHP) would be administered daily by oral gavage to several groups of male and female rats at different dose levels, including a control group receiving the vehicle only.

- Dosing Period: For males, dosing would begin 2 weeks prior to mating and continue throughout the mating period. For females, dosing would also begin 2 weeks prior to mating and continue through gestation and lactation until day 13 post-partum.
- Mating: Animals within the same dose group are paired for mating.
- Endpoints Evaluated:
 - Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (fertility index, gestation index), and organ weights at necropsy.
 - Offspring: Number of live and dead pups, pup viability, sex ratio, anogenital distance, nipple retention in males, and developmental landmarks (e.g., age at eye opening).
- Data Analysis: Statistical analysis is performed to determine any significant differences between the treated and control groups and to establish a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL).



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Figure 2: Workflow for a Reproductive/Developmental Toxicity Screening Study.

Endocrine-Disrupting Effects

Phthalates are well-known endocrine-disrupting chemicals (EDCs). While specific data for DIHP is limited, it is expected to share mechanisms of endocrine disruption with other phthalates, primarily through two pathways: activation of Peroxisome Proliferator-Activated Receptors (PPARs) and anti-androgenic activity.

PPAR Activation

Phthalate monoesters can act as ligands for PPARs, which are nuclear receptors involved in lipid metabolism and homeostasis. Activation of PPAR α in the liver is associated with peroxisome proliferation and has been linked to the hepatocarcinogenicity of some phthalates in rodents.

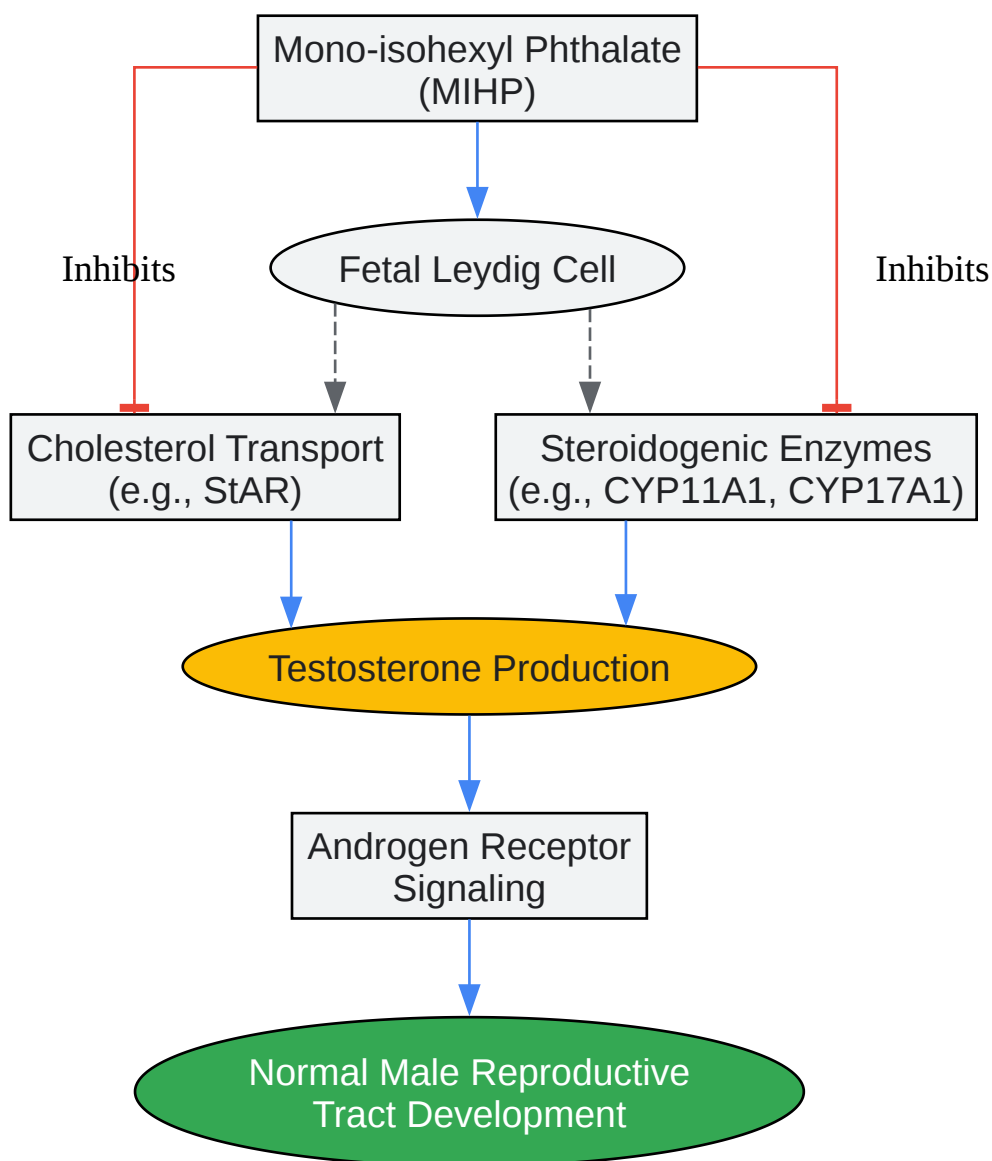


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Figure 3: Signaling Pathway for PPAR Activation by Phthalate Monoesters.

Anti-Androgenic Effects

The anti-androgenic effects of phthalates are a major concern for male reproductive health. Phthalate monoesters can disrupt the synthesis of testosterone in fetal Leydig cells. This is a key mechanism underlying the "phthalate syndrome." The disruption of steroidogenesis involves the downregulation of genes and proteins essential for cholesterol transport and testosterone synthesis.



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Figure 4: Anti-Androgenic Mechanism of Phthalates via Disruption of Steroidogenesis.

Conclusion

The toxicological profile of **Diisohexyl phthalate** is not well-defined by specific studies. However, based on the principle of read-across from structurally similar phthalates, it is prudent to consider DIHP as a substance with low acute toxicity but with the potential for liver and kidney effects upon repeated exposure. The primary concern for DIHP, as with other "transitional" phthalates, is its potential for reproductive and developmental toxicity, likely mediated through endocrine-disrupting mechanisms, including anti-androgenic effects. Further

research is needed to definitively characterize the toxicological profile of DIHP and to establish specific NOAELs and LOAELs for various endpoints.

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